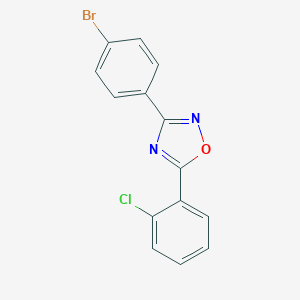

3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrClN2O/c15-10-7-5-9(6-8-10)13-17-14(19-18-13)11-3-1-2-4-12(11)16/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRNCACWBADCFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356523 |

Source

|

| Record name | 3-(4-bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404900-69-2 |

Source

|

| Record name | 3-(4-bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole

Abstract

The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure and a versatile bioisostere for amide and ester functionalities.[1][2] Its incorporation into drug candidates often confers enhanced metabolic stability and favorable pharmacokinetic profiles.[1] This guide provides an in-depth, field-proven methodology for the synthesis and comprehensive characterization of 3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole, a halogenated derivative with significant potential as a versatile intermediate for further chemical elaboration in drug discovery programs. We will explore the causal logic behind the chosen synthetic strategy, present a detailed, self-validating experimental protocol, and outline the analytical techniques required to confirm the structure and purity of the target compound.

Introduction: The Strategic Importance of 1,2,4-Oxadiazoles

Heterocyclic compounds are fundamental to the development of new therapeutic agents, with 1,2,4-oxadiazoles occupying a prominent position.[3] This five-membered ring system is featured in a variety of biologically active molecules, demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[4][5]

The target molecule, this compound, is of particular interest for several reasons:

-

Bioisosterism: The central oxadiazole ring acts as a stable replacement for labile ester or amide groups, a common strategy to overcome metabolic liabilities.

-

Structural Rigidity: The aromatic nature of the heterocycle provides a rigid scaffold, which can be crucial for precise ligand-receptor interactions.

-

Synthetic Handles: The presence of two distinct halogen atoms (bromine and chlorine) on the terminal phenyl rings offers orthogonal sites for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[6]

Retrosynthetic Analysis and Strategy

The most robust and widely adopted method for constructing 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation of an amidoxime with an activated carboxylic acid derivative, followed by a cyclodehydration step.[1][7] This approach is favored for its reliability, high yields, and tolerance of a broad range of functional groups.

Our retrosynthetic analysis logically disconnects the target molecule across the C5-N4 and C3-O2 bonds of the oxadiazole ring, leading back to two key precursors: 4-bromobenzamidoxime and 2-chlorobenzoyl chloride .

Caption: Retrosynthetic pathway for the target oxadiazole.

This strategy breaks down the synthesis into two manageable and high-yielding stages:

-

Formation of the Amidoxime: Synthesis of 4-bromobenzamidoxime from commercially available 4-bromobenzonitrile.

-

Coupling and Cyclization: Acylation of the amidoxime with 2-chlorobenzoyl chloride to form an O-acyl amidoxime intermediate, which undergoes in-situ cyclization to yield the final product.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step includes checkpoints and expected outcomes to ensure the reaction is proceeding as planned before moving to the next stage.

Part A: Synthesis of 4-Bromobenzamidoxime (Precursor 1)

The conversion of a nitrile to an amidoxime via nucleophilic attack by hydroxylamine is a classic and highly efficient transformation.[8][9] The use of a mild base is critical to liberate free hydroxylamine from its hydrochloride salt.

Materials:

-

4-Bromobenzonitrile

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol (95%)

-

Deionized water

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromobenzonitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium bicarbonate (1.5 eq).

-

Add a solvent mixture of ethanol and water (3:1 v/v) to achieve a substrate concentration of approximately 0.5 M.

-

Heat the reaction mixture to reflux (approx. 80-85 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The reaction is typically complete within 4-6 hours.

-

Upon completion, allow the mixture to cool to room temperature. A white precipitate should form.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Add cold deionized water to the remaining slurry to precipitate the product fully.

-

Collect the white solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-bromobenzamidoxime. The product is typically of sufficient purity for the next step without further purification.

Part B: Synthesis of this compound

The final step involves the acylation of the amidoxime followed by cyclodehydration. The choice of a high-boiling, aprotic solvent like pyridine or toluene facilitates the thermal cyclization of the O-acyl intermediate.[10] Pyridine is particularly effective as it serves as both the solvent and an acid scavenger for the HCl generated during acylation.

Materials:

-

4-Bromobenzamidoxime (from Part A)

-

2-Chlorobenzoyl chloride (commercially available)

-

Anhydrous Pyridine

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

Procedure:

-

In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-bromobenzamidoxime (1.0 eq) in anhydrous pyridine (approx. 0.4 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add 2-chlorobenzoyl chloride (1.1 eq) dropwise to the stirred solution over 15 minutes. A precipitate of pyridinium hydrochloride may form.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 80-90 °C for 2-3 hours to drive the cyclodehydration. Monitor the disappearance of the O-acyl intermediate and the formation of the product by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

-

Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound as a white solid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to the One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2,4-oxadiazole ring is a cornerstone heterocyclic motif in modern medicinal chemistry, prized for its role as a stable and effective bioisostere for amide and ester functionalities, which enhances metabolic stability and pharmacokinetic profiles.[1][2] Traditional multi-step syntheses, however, often suffer from laborious intermediate isolation, cumulative yield loss, and significant solvent waste. This guide provides an in-depth exploration of contemporary one-pot synthetic strategies that streamline access to 3,5-disubstituted-1,2,4-oxadiazoles. By collapsing multi-step sequences into a single, efficient operation, these methods offer significant advantages in terms of speed, resource economy, and amenability to library synthesis for drug discovery programs.[3][4] We will dissect the core mechanistic principles, provide field-proven experimental protocols, and offer insights to empower researchers in selecting and optimizing the ideal synthetic route for their specific chemical targets.

The Strategic Imperative for One-Pot Methodologies

In the fast-paced environment of drug development, efficiency is paramount. One-pot syntheses, where reactants are subjected to successive chemical transformations in a single reactor, directly address this need. The primary advantage lies in circumventing the need for purification of intermediates, which not only saves considerable time and resources but also minimizes potential material loss. This approach aligns with the principles of green chemistry by reducing the overall volume of solvents and reagents used.[1] For the synthesis of 1,2,4-oxadiazoles, this translates to the rapid generation of diverse compound libraries, enabling a more thorough exploration of structure-activity relationships (SAR).

Core Synthetic Strategies and Mechanistic Insights

The most robust and widely adopted one-pot syntheses of 3,5-disubstituted-1,2,4-oxadiazoles originate from two primary classes of starting materials: amidoximes and nitriles. The choice of strategy is dictated by the availability of precursors, desired substitution patterns, and tolerance of functional groups.

The Amidoxime-Carboxylic Acid Condensation Route

This is the most versatile and common pathway, proceeding via a two-stage, one-pot sequence: (1) O-acylation of an amidoxime with an activated carboxylic acid, followed by (2) intramolecular cyclodehydration of the resulting O-acylamidoxime intermediate.[2] The success of this strategy hinges on the method used to facilitate these two key transformations within a single pot.

Caption: General workflow for one-pot oxadiazole synthesis from amidoximes.

Causality Behind Experimental Choices:

-

Carboxylic Acid Activation: Carboxylic acids are not sufficiently electrophilic to directly acylate an amidoxime. Activation is therefore the critical first step.

-

Peptide Coupling Reagents: Reagents such as HBTU, HATU, and carbodiimides are highly effective.[3][5] They react with the carboxylic acid to form a highly reactive activated ester or similar species, which is then readily attacked by the nucleophilic oxygen of the amidoxime. HATU is often preferred for its high efficiency and reduced side reactions.[5]

-

In Situ Acyl Chloride Formation: An alternative is to convert the carboxylic acid to its more reactive acyl chloride derivative within the reaction vessel. A common method employs polymer-supported triphenylphosphine (PS-PPh3) and trichloroacetonitrile (CCl3CN).[3] This approach is advantageous as the phosphine oxide byproduct remains on the solid support, simplifying purification.

-

-

Cyclodehydration: The O-acylamidoxime intermediate must lose a molecule of water to form the aromatic oxadiazole ring.

-

Thermal Cyclization: Simple heating in a high-boiling solvent like toluene or DMF is often sufficient. However, this can require high temperatures (up to 140 °C) and long reaction times.[2]

-

Microwave-Assisted Heating (MAOS): Microwave irradiation is a transformative technology for this step.[6] By directly and efficiently heating the polar reaction mixture, MAOS can slash reaction times from hours to mere minutes (typically 10-30 min) and often leads to cleaner reactions with higher yields.[7]

-

Base-Mediated Cyclization: Bases can promote cyclization under milder conditions. Non-nucleophilic organic bases like diisopropylethylamine (DIEA) are common.[3] More powerfully, "superbase" systems like NaOH or KOH in DMSO can facilitate cyclization at room temperature, which is invaluable for substrates containing heat-sensitive functional groups.[4][8][9][10]

-

Caption: Key steps in the base-catalyzed cyclodehydration of the intermediate.

The Nitrile-Aldehyde Multi-Component Route

This elegant strategy builds the oxadiazole from simpler, readily available precursors—nitriles, hydroxylamine, and aldehydes—in a single pot. It represents a convergent and atom-economical approach.

Mechanism and Rationale:

The reaction proceeds through a well-defined sequence:[11][12]

-

Amidoxime Formation: The reaction is initiated by the base-promoted addition of hydroxylamine to the nitrile, forming the key amidoxime intermediate in situ.

-

Condensation & Cyclization: The newly formed amidoxime then undergoes condensation with an aldehyde. This forms a 4,5-dihydro-1,2,4-oxadiazole (an oxadiazoline).

-

Oxidation: The final, crucial step is the oxidation of the dihydro-oxadiazole intermediate to the aromatic 1,2,4-oxadiazole. A clever feature of this protocol is that a second equivalent of the aldehyde can serve as the oxidant, being reduced to an alcohol in the process, thus avoiding the need for an external oxidizing agent.[11] Alternatively, catalysts like graphene oxide (GO) can serve a dual role as both an acid catalyst for the condensation and an oxidant for the final aromatization step.[1]

Caption: Convergent one-pot synthesis from nitriles and aldehydes.

Field-Proven Experimental Protocols

Trustworthiness in synthetic chemistry is built on reproducible, detailed protocols. The following methods are representative of the core strategies discussed and have been selected for their efficiency and broad applicability.

Protocol 1: Microwave-Assisted Synthesis from a Carboxylic Acid and Amidoxime

This protocol is optimized for speed and is ideal for library synthesis in a drug discovery setting.[3][6][7]

-

Equipment:

-

Microwave synthesizer (e.g., CEM Discover, Biotage Initiator).[6]

-

10 mL microwave reaction vessel with a magnetic stir bar.

-

-

Reagents:

Reagent M.W. Amount (mmol) Equivalents Carboxylic Acid - 1.0 1.0 Amidoxime - 1.1 1.1 HBTU 379.25 1.1 1.1 DIEA 129.24 3.0 3.0 | Anhydrous Acetonitrile (MeCN) | 41.05 | - | ~5 mL (0.2 M) |

-

Procedure:

-

To the microwave reaction vessel, add the carboxylic acid (1.0 mmol, 1.0 eq), the amidoxime (1.1 mmol, 1.1 eq), and HBTU (1.1 mmol, 1.1 eq).

-

Add the magnetic stir bar, followed by anhydrous acetonitrile (~5 mL).

-

Add DIEA (3.0 mmol, 3.0 eq) and immediately seal the vessel securely.

-

Place the vessel in the microwave synthesizer. Irradiate the mixture at 150-160 °C for 15 minutes with magnetic stirring.[3][6]

-

After the reaction is complete, cool the vessel to room temperature using a compressed air stream.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, wash with saturated sodium bicarbonate solution (15 mL), then brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure 3,5-disubstituted-1,2,4-oxadiazole.

-

Protocol 2: Room-Temperature Synthesis using a Superbase System

This method avoids heating, making it suitable for thermally labile molecules.[4][8][9]

-

Equipment:

-

Standard round-bottom flask with magnetic stirrer.

-

Nitrogen or argon atmosphere setup.

-

-

Reagents:

Reagent M.W. Amount (mmol) Equivalents Amidoxime - 1.0 1.0 Carboxylic Acid Ester (e.g., Methyl Ester) - 1.2 1.2 Sodium Hydroxide (powdered) 40.00 2.0 2.0 | Anhydrous DMSO | 78.13 | - | ~5 mL (0.2 M) |

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the amidoxime (1.0 mmol, 1.0 eq) and powdered sodium hydroxide (2.0 mmol, 2.0 eq).

-

Add anhydrous DMSO (~5 mL) and stir the suspension for 5 minutes at room temperature.

-

Add the carboxylic acid ester (1.2 mmol, 1.2 eq) dropwise to the stirring suspension.

-

Continue stirring at room temperature. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours depending on the substrates.[4]

-

-

Work-up and Purification:

-

Once the reaction is complete, carefully pour the mixture into ice-water (50 mL).

-

If a precipitate forms, collect it by filtration, wash with water, and dry.

-

If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 25 mL).

-

Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

-

Method Comparison and Troubleshooting

Choosing the optimal one-pot strategy requires balancing factors like speed, cost, substrate compatibility, and available equipment.

| Method | Key Reagents | Temp. | Time | Advantages | Disadvantages |

| MAOS-Coupling | Amidoxime, Carboxylic Acid, HBTU, DIEA | 150-160 °C | 10-30 min | Extremely fast, high yields, automation-friendly.[3][7] | Requires microwave synthesizer, coupling reagents can be expensive. |

| Superbase | Amidoxime, Ester, NaOH/DMSO | Room Temp. | 4-24 h | Mild conditions, avoids heat, simple reagents.[4][8] | Long reaction times, DMSO can complicate work-up. |

| Nitrile/Aldehyde | Nitrile, NH₂OH, Aldehyde, Base | Varies | 8-16 h | Atom-economical, uses simple starting materials.[1][11] | Substrate scope can be limited, may require excess aldehyde. |

Common Troubleshooting Scenarios:

-

Issue: Incomplete cyclization, with the O-acylamidoxime intermediate being the major product observed by LC-MS.

-

Probable Cause: Insufficiently forcing cyclization conditions.[13]

-

Solution: If using thermal conditions, increase the temperature or reaction time. For MAOS, increase the temperature or duration. If using a base like DIEA, consider switching to a stronger, non-nucleophilic base or the more potent NaOH/DMSO system.[13]

-

-

Issue: Low yield and formation of the hydrolyzed amidoxime starting material.

-

Probable Cause: Presence of water in the reaction. The O-acylamidoxime intermediate can be susceptible to hydrolysis.[13]

-

Solution: Ensure all reagents and solvents are anhydrous. Perform the reaction under a dry, inert atmosphere (N₂ or Ar). Minimize the time between the acylation and cyclization steps.

-

Conclusion and Future Outlook

The evolution from classical, stepwise procedures to modern one-pot syntheses has fundamentally enhanced the accessibility of the 3,5-disubstituted-1,2,4-oxadiazole scaffold. Microwave-assisted protocols offer unparalleled speed for rapid library generation, while room-temperature superbase methods provide a gentle alternative for complex, sensitive substrates. Multi-component reactions from nitriles and aldehydes further exemplify the elegance and efficiency achievable through strategic reaction design. As the demand for novel chemical entities in drug discovery continues to grow, the development of even more efficient, sustainable, and broadly applicable one-pot methodologies will remain a key focus for synthetic chemists.

References

-

Ghosh, A., Al-Moktadir, M., Ranu, B. C., & Islam, S. M. (2021). Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity. RSC Advances, 11(54), 34233-34244. [Link]

-

Sharma, P., & Kumar, A. (2014). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 5(7), 2657-2668. [Link]

-

Wang, W., Xu, H., Xu, Y., Ding, T., & Wang, W. (2016). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 14(41), 9814-9822. [Link]

-

Baykov, S., et al. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 25(21), 5183. [Link]

-

Wang, W., Xu, H., Xu, Y., Ding, T., & Wang, W. (2016). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. [Link]

-

Lee, K. L., Ang, J. M., & Kreuser, C. N. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(16), 3453–3456. [Link]

-

Wang, W., Xu, H., Xu, Y., Ding, T., & Wang, W. (2016). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 14(41), 9814-9822. [Link]

-

Swamy, U. K., et al. (2014). One-Pot Synthesis of Novel 3,5-Disubstituted-1,2,4-oxadiazoles from Indazole Carboxylic Acid Esters and Amidoximes. Asian Journal of Chemistry, 26(7), 1921-1930. [Link]

-

Porcheddu, A., Cadoni, R., & De Luca, L. (2011). A Fast and Efficient One-Pot Microwave Assisted Synthesis of 1,2,4-Oxadiazoles Variously Di-Substituted. Organic & Biomolecular Chemistry. [Link]

-

Porcheddu, A., Cadoni, R., & De Luca, L. (2011). A fast and efficient one-pot microwave assisted synthesis of variously di-substituted 1,2,4-oxadiazoles. Organic & Biomolecular Chemistry, 9(21), 7539-7546. [Link]

-

Baykov, S., et al. (2017). The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. Tetrahedron, 73(33), 5074-5081. [Link]

-

Yu, B., et al. (2017). NBS-mediated practical cyclization of N-acyl amidines to 1,2,4-oxadiazoles via oxidative N‒O bond formation. Tetrahedron, 73(26), 3647-3652. [Link]

-

Swamy, U. K., et al. (2014). One-Pot Synthesis of Novel 3,5-Disubstituted-1,2,4-oxadiazoles from Indazole Carboxylic Acid Esters and Amidoximes. Asian Journal of Chemistry. [Link]

-

Kaboudin, B., & Navaee, K. (2003). One-Pot Synthesis of 1,2,4-Oxadiazoles Mediated by Microwave Irradiation under Solvent-Free Condition. Heterocycles, 60(10), 2287. [Link]

-

Straniero, V., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 14(3), 261. [Link]

-

Various Authors. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Molecules, 28(18), 6563. [Link]

-

Sidneva, E., et al. (2021). One-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles containing an alkenyl moiety. Chemistry of Heterocyclic Compounds, 57(8), 734-741. [Link]

-

Sharma, S., et al. (2013). An efficient, one-pot synthesis of novel 3,5-disubstituted-1,2,4- oxadiazoles from long-chain carboxylic acid derivative. Journal of the American Oil Chemists' Society, 90(3), 449-456. [Link]

-

Clark, M. A., et al. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry, 30(11), 2867–2872. [Link]

-

Pace, A., & Buscemi, S. (2009). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 13(4), 376-397. [Link]

-

ResearchGate. (n.d.). Coupling reagent and base study for the synthesis of 1,2,4-oxadiazoles a-c. [Link]

-

Pace, A., & Buscemi, S. (2009). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry. [Link]

-

Noble, A., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12437–12447. [Link]

-

Baykov, S., et al. (2017). One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles Using Catalytic System NaOH‒DMSO. Russian Journal of General Chemistry, 87(11), 2697-2702. [Link]

-

Kumar, A., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Molecular Diversity, 26(1), 541–567. [Link]

-

Baykov, S., et al. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 25(21), 5183. [Link]

-

Liu, M., et al. (2024). Synthesis of 3,5-Diaryl-1,2,4-oxadiazole by One-Pot Homocoupling Reaction. Synlett. [Link]

-

Vivona, N., et al. (2008). Recent Advances in the Chemistry of 1,2,4-Oxadiazoles. Synlett, 2008(12), 1731-1750. [Link]

Sources

- 1. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A fast and efficient one-pot microwave assisted synthesis of variously di-substituted 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sci-hub.box [sci-hub.box]

- 12. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without a… [ouci.dntb.gov.ua]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Initial Biological Screening of Novel 1,2,4-Oxadiazole Derivatives: A Strategic Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its value lies in its unique bioisosteric properties, often serving as a metabolically stable replacement for labile ester and amide functionalities.[3] This scaffold is a key component in a wide array of pharmacologically active molecules, demonstrating activities that span anticancer, antimicrobial, anti-inflammatory, and antiviral domains.[3][4][5] Given its privileged structure and versatile biological profile, the effective and efficient screening of novel 1,2,4-oxadiazole derivatives is a critical first step in identifying promising new therapeutic agents.

This guide provides a comprehensive framework for the initial biological evaluation of newly synthesized 1,2,4-oxadiazole libraries. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying strategic rationale, ensuring that the screening cascade is logical, resource-efficient, and capable of identifying true lead candidates with high potential.

Chapter 1: The Strategic Framework for Initial Screening

A successful screening campaign begins not at the bench, but with a well-defined strategy. The goal of an initial screen is to rapidly and cost-effectively triage a library of novel compounds, prioritizing those with desirable biological activity while deprioritizing inactive or overtly toxic molecules. Our approach integrates computational pre-screening with parallel, high-throughput in vitro assays.

The causality behind this parallel approach is risk mitigation and efficiency. In silico screening can flag compounds with predicted liabilities in absorption, distribution, metabolism, excretion, and toxicity (ADMET) before costly biological assays are run.[6][7] Simultaneously, primary in vitro assays provide direct evidence of biological activity against key targets, such as cancer cells or microbial pathogens.

Chapter 2: In Silico ADMET Profiling

Before committing resources to wet-lab experiments, computational modeling provides a crucial forecast of a compound's drug-likeness.[8] Properties related to ADMET are a primary cause of attrition in later stages of drug development.[9] Early in silico analysis allows for the flagging and potential exclusion of compounds likely to fail due to poor pharmacokinetics or toxicity, embodying the "fail early, fail cheap" paradigm.[6]

Core Directive: Utilize established computational tools and platforms (e.g., SwissADME, ADMETlab 2.0, etc.) to predict key parameters.

Key Parameters for Evaluation:

-

Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA).[7]

-

Distribution: Blood-Brain Barrier (BBB) penetration, P-glycoprotein (P-gp) substrate potential.[10]

-

Metabolism: Cytochrome P450 (CYP) inhibition potential.

-

Excretion: Predicted clearance pathways.

-

Toxicity: hERG inhibition, mutagenicity (Ames test), hepatotoxicity.[8]

The output of this phase is not to definitively reject compounds, but to create a risk profile for each derivative that will be considered alongside the in vitro data.

Chapter 3: Primary Screening: Anticancer Cytotoxicity

A significant body of research highlights the anticancer potential of 1,2,4-oxadiazole derivatives, making cytotoxicity screening a logical starting point.[3][4][11] The goal is to determine the concentration at which a compound exerts a toxic effect on cancer cells, typically quantified as the half-maximal inhibitory concentration (IC₅₀).[12][13]

We will detail two robust, widely adopted methods for assessing cell viability: the MTT and Resazurin assays. The choice between them often depends on laboratory equipment and desired sensitivity, with Resazurin-based fluorescence assays generally offering higher sensitivity than colorimetric MTT assays.[14]

The MTT Assay

Principle of Causality: This colorimetric assay is a quantitative measure of cellular metabolic activity.[15] Viable, metabolically active cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[16] The amount of formazan produced is directly proportional to the number of living cells.[17] The insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured spectrophotometrically.[16]

Experimental Protocol: MTT Assay

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions.[18]

-

Trypsinize and count the cells. Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL in complete culture medium.

-

Using a multichannel pipette, seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well flat-bottom plate.[19] Include wells for 'no cell' blanks and 'untreated cell' controls.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[16]

-

-

Compound Treatment:

-

Prepare stock solutions of the novel 1,2,4-oxadiazole derivatives (e.g., 10 mM in DMSO).

-

Perform serial dilutions of the compounds in culture medium to achieve a range of final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Add 100 µL of medium with the corresponding DMSO concentration to control wells.

-

Incubate the plate for a predetermined period (e.g., 48 hours) at 37°C and 5% CO₂.[13]

-

-

Assay Development:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS. This solution must be filter-sterilized and protected from light.[16]

-

After the treatment incubation, add 10-20 µL of the MTT stock solution to each well (final concentration of 0.45-0.5 mg/mL).[16][17]

-

Incubate the plate for an additional 2 to 4 hours at 37°C.[17] During this time, visible purple precipitates will form in the wells with viable cells.

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[16]

-

Add 100-150 µL of a solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the crystals.[16]

-

Cover the plate and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[16]

-

-

Data Acquisition:

-

Measure the absorbance (Optical Density, OD) of each well using a microplate reader. The test wavelength should be between 550 and 600 nm (typically 570 nm), with a reference wavelength of >650 nm (e.g., 620-630 nm) to subtract background noise.

-

The absorbance value is directly proportional to the number of viable cells.

-

The Resazurin (AlamarBlue) Assay

Principle of Causality: This assay utilizes the blue, cell-permeable, and non-fluorescent dye Resazurin.[20] In metabolically active cells, intracellular reductases convert Resazurin into the pink, highly fluorescent product, Resorufin.[21][22] The amount of fluorescent signal generated is proportional to the number of viable cells and can be measured using a fluorometer.[14] This method is homogenous (no solubilization step needed) and generally more sensitive than the MTT assay.[22]

Experimental Protocol: Resazurin Assay

-

Cell Seeding and Compound Treatment:

-

Follow steps 1 and 2 from the MTT protocol, using an opaque-walled 96-well plate to minimize background fluorescence.[14]

-

-

Assay Development:

-

Prepare a sterile stock solution of Resazurin (e.g., 0.15 mg/mL in DPBS).[14] Store protected from light.

-

After the compound treatment period, add 10-20 µL of the Resazurin solution directly to each well (typically 10% of the culture volume).[14][20]

-

Return the plate to the incubator (37°C, 5% CO₂) for 1 to 4 hours.[14] The optimal incubation time should be determined empirically for each cell line.

-

-

Data Acquisition:

Chapter 4: Primary Screening: Antimicrobial Activity

The 1,2,4-oxadiazole scaffold is also prevalent in compounds with significant antimicrobial properties.[5][23] The primary objective of this screen is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.[24][25]

Agar Well Diffusion Method

Principle of Causality: This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[26] An agar plate is uniformly inoculated with a test microorganism. Wells are created in the agar, and the test compounds are added to these wells. The compound diffuses outward through the agar, creating a concentration gradient. If the compound is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the well.[27] The diameter of this zone is proportional to the compound's activity and diffusion characteristics.[26] This is an excellent, cost-effective initial screen to identify active compounds.[28]

Broth Microdilution Method for MIC Determination

Principle of Causality: This is the gold-standard quantitative method for determining MIC values.[25][29] The assay is performed in a 96-well plate where each well contains a standard inoculum of the test microbe in a liquid growth medium (broth).[24] The novel compounds are serially diluted across the plate. Following incubation, the wells are visually inspected for turbidity (a sign of microbial growth). The MIC is the lowest compound concentration in which no turbidity is observed.[24]

Experimental Protocol: Broth Microdilution MIC Assay

-

Preparation of Compounds:

-

In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

-

Add 100 µL of the test compound (at twice the highest desired final concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).[30]

-

-

Preparation of Inoculum:

-

Select a few colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from an agar plate and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[24][25]

-

-

Inoculation and Incubation:

-

Data Acquisition:

-

After incubation, examine the plate. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.

-

The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[24]

-

Chapter 5: Data Analysis and Presentation

Clear and concise data presentation is paramount for making informed decisions. For cytotoxicity assays, raw absorbance or fluorescence data should be converted to percentage viability relative to the untreated control. These values are then plotted against the compound concentration (on a log scale) to generate a dose-response curve, from which the IC₅₀ value is calculated using non-linear regression.[12]

For antimicrobial assays, the MIC is determined directly by visual inspection. This data is best presented in a tabular format.

Table 1: Example Data Summary for Cytotoxicity Screening of 1,2,4-Oxadiazole Derivatives

| Compound ID | Structure | IC₅₀ vs. MCF-7 (µM) | IC₅₀ vs. A549 (µM) | IC₅₀ vs. HEK293 (µM) [Normal Cells] | Selectivity Index (SI)¹ |

| OXA-001 | R = H | 8.4 | 12.1 | >100 | >11.9 |

| OXA-002 | R = 4-Cl | 2.5 | 4.3 | 85.2 | 34.1 |

| OXA-003 | R = 4-OCH₃ | 25.6 | 31.8 | >100 | >3.9 |

| Doxorubicin | Reference | 0.9 | 1.2 | 5.4 | 6.0 |

¹Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells (e.g., MCF-7). A higher SI indicates greater selectivity for cancer cells.[15]

Table 2: Example Data Summary for Antimicrobial (MIC) Screening

| Compound ID | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | MIC vs. C. albicans (µg/mL) |

| OXA-004 | 4 | 64 | >128 |

| OXA-005 | 8 | 32 | 16 |

| OXA-006 | >128 | >128 | >128 |

| Ciprofloxacin | 0.5 | 0.25 | N/A |

| Fluconazole | N/A | N/A | 8 |

Conclusion

The initial biological screening of novel 1,2,4-oxadiazole derivatives is a multi-faceted process that requires a strategic blend of computational and in vitro methodologies. By initiating with an in silico ADMET assessment and running parallel primary screens for cytotoxicity and antimicrobial activity, researchers can efficiently and robustly identify compounds with high therapeutic potential. The protocols detailed in this guide provide a validated foundation for these critical early-stage experiments. Compounds identified as 'hits' from this cascade—those with potent activity and favorable selectivity and ADMET profiles—become the prioritized candidates for subsequent mechanism-of-action studies and lead optimization efforts.

References

- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.

- Gudipati, S., et al. (2020). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. PubMed Central.

- MTT assay protocol. (n.d.). Abcam.

- Yu, H., & Adedoyin, A. (2013). In silico ADMET prediction: recent advances, current challenges and future trends. PubMed.

- Resazurin Assay Protocol. (n.d.). Creative Bioarray.

- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. (2025). BenchChem.

- Mishra, A., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. PMC - NIH.

- Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf - NIH.

- Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. (n.d.). DrugPatentWatch.

- Kumar, A., & Bhatia, R. (2022). Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates. JOJ Pub Health.

- MTT Proliferation Assay Protocol. (2025). ResearchGate.

- CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.

- Resazurin viability assay for human primary T cells in 96-well format. (2018). Protocols.io.

- The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. (n.d.). PubMed Central.

- Resazurin Cell Viability Assay Kit - Product Information. (2015). Biotium.

- Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds. (2025). BenchChem.

- Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations.

- Cascioferro, S., et al. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PMC.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH.

- In Silico Tools and Software to Predict ADMET of New Drug Candidates. (n.d.). IntechOpen.

- Resazurin Cell Viability Assay. (n.d.). Labbox.

- Biological activity of oxadiazole and thiadiazole derivatives. (2022). PMC - PubMed Central.

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.

- Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. (n.d.). Journal of Medicinal Chemistry - ACS Publications.

- MacNair, C. R., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols.

- Karczmarzyk, Z., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI.

- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository.

- ADMET Evaluation in Drug Discovery. 13. Development of in Silico Prediction Models for P-Glycoprotein Substrates. (2008). Molecular Pharmaceutics - ACS Publications.

- 1,2,4-oxadiazole nucleus with versatile biological applications. (n.d.). ResearchGate.

- A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. (2025). ResearchGate.

- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech.

- Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. (n.d.). Journal of Antimicrobial Chemotherapy.

- Overview on Strategies and Assays for Antibiotic Discovery. (n.d.). MDPI.

- Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes.

- Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters.

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA).

- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate.

- A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. (2022). PMC - NIH.

- Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. (n.d.). Journal of Antimicrobial Chemotherapy | Oxford Academic.

- Synthesis and anti-bacterial, anti-fungal activity of novel 1,2,4-oxadiazole. (2011). Journal of Chemical and Pharmaceutical Research.

- Synthesis and antibacterial activity of 1,2,4-oxadiazole derivatives. (n.d.). Semantic Scholar.

- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (n.d.). ProQuest.

- Synthesis and biological screening of novel 2-morpholinoquinoline nucleus clubbed with 1,2,4-oxadiazole motifs. (2017). PubMed.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drugpatentwatch.com [drugpatentwatch.com]

- 7. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 9. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. ijprajournal.com [ijprajournal.com]

- 16. researchgate.net [researchgate.net]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 20. labbox.es [labbox.es]

- 21. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]

- 22. biotium.com [biotium.com]

- 23. jocpr.com [jocpr.com]

- 24. microbe-investigations.com [microbe-investigations.com]

- 25. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 27. chemistnotes.com [chemistnotes.com]

- 28. mdpi.com [mdpi.com]

- 29. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 30. protocols.io [protocols.io]

An In-depth Technical Guide to 3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry.[1] This is largely due to its role as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles in drug candidates.[2] The scaffold is a common feature in a wide array of biologically active molecules, demonstrating anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] The specific compound, 3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole, incorporates two halogenated phenyl rings, a structural feature often associated with enhanced biological activity. The bromine and chlorine substituents can influence the molecule's lipophilicity, electronic distribution, and ability to form halogen bonds, all of which can modulate its interaction with biological targets. This guide provides a comprehensive overview of the known and predicted properties of this compound, a detailed methodology for its synthesis and characterization, and an exploration of its potential in drug discovery.

Physicochemical Properties

Precise experimental data for this compound is not extensively available in public literature. However, we can infer its properties from closely related isomers and computational models. For context, the isomer 3-(4-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole has the CAS number 489435-05-4.[5]

| Property | Value | Source |

| Molecular Formula | C₁₄H₈BrClN₂O | Calculated |

| Molecular Weight | 335.58 g/mol | Calculated[6] |

| Monoisotopic Mass | 333.95085 Da | Computed[6] |

| Topological Polar Surface Area (TPSA) | 38.9 Ų | Computed[6] |

| Predicted LogP | 4.8 | Computed[6] |

| Hydrogen Bond Acceptors | 3 | Computed |

| Hydrogen Bond Donors | 0 | Computed |

| Rotatable Bonds | 2 | Computed |

| Appearance | Likely a white to off-white solid | Inferred |

Synthesis and Characterization

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established process in organic chemistry. A reliable and commonly employed method involves the cyclization of an amidoxime with an activated carboxylic acid derivative, such as an acyl chloride.

Proposed Synthetic Pathway

The synthesis of this compound can be logically achieved in a two-step process starting from 4-bromobenzonitrile.

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-(4-bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole | 489435-05-4 [chemicalbook.com]

- 6. 3-(2-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole | C14H8BrClN2O | CID 874760 - PubChem [pubchem.ncbi.nlm.nih.gov]

Whitepaper: A Technical Guide to the Formation of the 1,2,4-Oxadiazole Ring from Amidoximes

Executive Summary

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, acting as a bioisosteric replacement for amide and ester functionalities and featuring in numerous approved and investigational drugs.[1][2][3][4][5] The most robust and versatile synthetic route to this heterocycle proceeds from the reaction of an amidoxime with a carbonyl-containing compound. This guide provides an in-depth examination of the core mechanistic principles governing this transformation. It details the critical two-stage process of O-acylation followed by cyclodehydration, explores the nuances of various synthetic methodologies including one-pot and two-step protocols, and offers field-proven experimental procedures. The content is designed for researchers, medicinal chemists, and process development scientists seeking a comprehensive understanding of this essential heterocyclic synthesis.

Introduction: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Its prevalence in drug discovery is due to a combination of favorable physicochemical properties:

-

Metabolic Stability: It serves as an effective and more stable bioisostere for esters and amides, which are often susceptible to hydrolysis by esterases and proteases.[3]

-

Hydrogen Bond Acceptor: The nitrogen atoms in the ring can act as hydrogen bond acceptors, participating in crucial binding interactions with biological targets.

-

Modulation of Physicochemical Properties: Incorporation of the oxadiazole ring can improve properties such as lipophilicity, solubility, and oral bioavailability.

Given its importance, the development of efficient, scalable, and versatile synthetic routes is a primary focus in medicinal and process chemistry. The condensation of amidoximes with carboxylic acids or their derivatives stands out as the most widely applied and reliable method.[3][6]

The Core Mechanism: A Tale of Two Stages

The formation of a 3,5-disubstituted 1,2,4-oxadiazole from an amidoxime is fundamentally a two-stage process: (1) O-acylation of the amidoxime nucleophile, and (2) intramolecular cyclodehydration of the resulting O-acyl amidoxime intermediate.[7][8] Understanding the causality behind each stage is critical for reaction optimization and troubleshooting.

The amidoxime functional group, R-C(NH₂)=NOH, is a polynucleophilic species.[9] However, the hydroxylamine oxygen is the more nucleophilic center and selectively attacks the electrophilic carbonyl carbon of the acylating agent. This reactivity is comparable to that of amines in amide bond formation.[7] The choice of acylating agent is a critical experimental parameter that dictates the reaction conditions.

-

Acyl Chlorides & Anhydrides: These are highly reactive acylating agents that readily react with amidoximes, often at room temperature.[6][7] The reaction with acyl chlorides typically requires a mild base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.

-

Carboxylic Acids: Direct reaction with carboxylic acids is inefficient and requires activation. This is achieved using standard peptide coupling agents which convert the carboxylic acid's hydroxyl group into a better leaving group in situ.[3]

-

Esters: The reaction with esters is also possible, often facilitated by basic conditions to generate a more nucleophilic amidoxime anion.[9][10][11]

The product of this first stage is the key intermediate: the O-acyl amidoxime. In many synthetic approaches, this intermediate is isolated and purified before proceeding to the next step.[4][6][7]

Once the O-acyl amidoxime is formed, the final ring-closing step involves an intramolecular nucleophilic attack of the amidoxime's nitrogen (from the -NH₂ group) onto the carbonyl carbon of the newly introduced acyl group. This is followed by the elimination of a water molecule to yield the aromatic 1,2,4-oxadiazole ring.

This cyclization is often the most challenging step and can be promoted in several ways:[5]

-

Thermal Cyclization: Heating the isolated O-acyl amidoxime, often in a high-boiling solvent like toluene, xylene, or DMF, provides the energy needed to overcome the activation barrier for cyclization.[6][12]

-

Base-Catalyzed Cyclization: The rate of cyclization can be significantly accelerated by a base. The base deprotonates the terminal nitrogen, increasing its nucleophilicity and facilitating the ring-closing attack. A variety of bases have been successfully employed, from inorganic bases like NaOH or K₂CO₃ in solvents like DMSO to organic bases like tetrabutylammonium fluoride (TBAF).[7][10][12] Fluoride ions, in particular, are effective catalysts in aprotic solvents.[12]

The overall mechanistic pathway is summarized in the diagram below.

Caption: General two-stage mechanism for 1,2,4-oxadiazole formation.

Synthetic Methodologies & Field-Proven Protocols

The choice between a two-step procedure (with isolation of the intermediate) and a one-pot synthesis depends on factors like substrate scope, desired purity, and process scalability.

| Methodology | Advantages | Disadvantages | Typical Application |

| Two-Step | High purity of final product. Allows for characterization of the intermediate. Easier to troubleshoot.[4][7] | More time-consuming. Lower overall yield due to an additional isolation step. | Small-scale synthesis, complex molecules, initial route scouting. |

| One-Pot | Higher efficiency and atom economy. Shorter reaction times.[5][13][14] | Can be harder to optimize. Potential for side-product formation. May require more complex purification. | Library synthesis, large-scale production, well-established reactions. |

This classic and reliable method is excellent for ensuring high purity.

Step 1: Formation of O-Acyl Amidoxime

-

Dissolve the amidoxime (1.0 eq) in a suitable aprotic solvent (e.g., THF, DCM, or pyridine) at 0 °C.

-

Add a base such as pyridine (1.1 eq) or triethylamine (1.1 eq) if not used as the solvent.

-

Add the acyl chloride (1.05 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the crude O-acyl amidoxime intermediate by recrystallization or column chromatography.

Step 2: Thermal Cyclodehydration

-

Dissolve the purified O-acyl amidoxime in a high-boiling solvent (e.g., toluene, xylene).

-

Heat the mixture to reflux (110-140 °C) for 4-24 hours, monitoring by TLC or LC-MS.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting 1,2,4-oxadiazole by column chromatography or recrystallization.

Propylphosphonic anhydride (T3P®) is a remarkably efficient reagent that facilitates both the initial coupling and the subsequent cyclodehydration in a single pot.[15][16][17][18]

Methodology:

-

To a flask, add the carboxylic acid (1.0 eq), the amidoxime (1.1 eq), and a suitable solvent such as ethyl acetate or DMF.

-

Add a base, typically pyridine or triethylamine (3.0-4.0 eq).

-

Add T3P® (1.5 eq, often as a 50% solution in ethyl acetate) dropwise to the mixture at room temperature. An exotherm may be observed.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) for 2-12 hours until the reaction is complete as monitored by LC-MS.

-

Cool the mixture, quench carefully with a saturated aqueous solution of NaHCO₃, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by flash chromatography.

Caption: Experimental workflow for one-pot T3P®-mediated synthesis.

This modern approach leverages a polar aprotic solvent and a simple inorganic base to drive the reaction, often from esters or anhydrides, at room temperature.[1][7]

Methodology:

-

Dissolve the amidoxime (1.0 eq) in DMSO.

-

Add a powdered inorganic base, such as NaOH or KOH (1.5-2.0 eq).

-

Add the acylating agent, for example, a carboxylic acid ester or anhydride (1.1 eq), to the suspension.

-

Stir the mixture vigorously at room temperature for 3-18 hours. Monitor progress by LC-MS.

-

Upon completion, pour the reaction mixture into ice-water.

-

Collect the precipitated product by filtration or extract with an appropriate organic solvent.

-

Wash, dry, and purify the product as needed.

Key Reagents: A Comparative Summary

The choice of reagents is paramount to the success of the synthesis. The table below summarizes common choices for activating carboxylic acids in one-pot procedures.

| Coupling/Dehydrating Agent | Acronym | Mechanism | Advantages | Byproducts |

| Propylphosphonic Anhydride | T3P® | Forms a mixed anhydride with the carboxylic acid, followed by dehydration.[15][18] | Highly efficient, broad functional group tolerance, water-soluble byproducts.[18] | Phosphonic acids. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Activates carboxylic acid to form an O-acylisourea intermediate.[3][14] | Mild conditions, water-soluble urea byproduct. Often used with HOBt. | 1-Ethyl-3-(3-dimethylaminopropyl)urea. |

| 1,1'-Carbonyldiimidazole | CDI | Forms a highly reactive acyl-imidazolide intermediate.[1][3][19] | Efficient, byproducts (imidazole, CO₂) are generally easy to remove.[19] | Imidazole, CO₂. |

Conclusion and Future Outlook

The synthesis of 1,2,4-oxadiazoles from amidoximes is a cornerstone reaction in modern medicinal chemistry. The fundamental mechanism, proceeding through an O-acyl amidoxime intermediate, is well-established and allows for a wide array of synthetic strategies. While classic two-step methods offer control and purity, modern one-pot procedures using advanced reagents like T3P® or simple base-catalysis in DMSO provide enhanced efficiency and scalability. The continued development of milder, more sustainable, and atom-economical methods will further expand the accessibility of this critical heterocyclic scaffold, empowering the next generation of drug discovery and development.

References

- Burgess, K., & Ke, C. Y. (1999). Parallel synthesis of 1,2,4-oxadiazoles using CDI activation. Bioorganic & Medicinal Chemistry Letters, 9(2), 209-212.

- Gomzikova, M. O., & Fershtat, L. L. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 24(6), 5406.

- Wang, Y., et al. (2005).

-

Kumar, D., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society, 19, 1-22. [Link]

-

Gomzikova, M. O., & Fershtat, L. L. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 24(6), 5406. [Link]

-

Pawar, R. P., et al. (2013). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Indo American Journal of Pharmaceutical Research, 3(8), 6610-6623. [Link]

-

Pipik, B., et al. (2004). A Preferred Synthesis of 1,2,4‐Oxadiazoles. Synthetic Communications, 34(10), 1863-1870. [Link]

-

Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 539-547. [Link]

-

Pace, A., et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry, 2020(3), 377-393. [Link]

-

Fershtat, L. L., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7545. [Link]

-

Svatunek, D., et al. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry, 30(11), 2845-2853. [Link]

-

Gomzikova, M. O., & Fershtat, L. L. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 24(6), 5406. [Link]

-

Yasar, S., et al. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731-735. [Link]

-

Wang, D., et al. (2014). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 12(3), 474-480. [Link]

-

Augustine, J. K., et al. (2009). Propylphosphonic anhydride (T3P®): an efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. Tetrahedron, 65(48), 9989-9996. [Link]

-

Sharma, A., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Journal of Taibah University for Science, 17(1). [Link]

-

Durden, J. A., Jr., & Heywood, D. L. (1965). Reaction of "activated" esters with amidoximes. Convenient synthesis of 1,2,4-oxadiazoles. The Journal of Organic Chemistry, 30(12), 4359-4360. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. [Link]

-

Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 539-547. [Link]

-

Augustine, J. K., et al. (2009). ChemInform Abstract: Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,3,4-Thiadiazoles. ChemInform, 41(8). [Link]

-

Scribd. (n.d.). Efficient T3P Synthesis of Oxadiazoles. [Link]

-

Ilangovan, A., et al. (2015). T3P as an efficient cyclodehydration reagent for the one-pot synthesis of 2-amino-1,3,4-oxadiazoles. Journal of Chemical Sciences, 127(7), 1253-1259. [Link]

Sources

- 1. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. soc.chim.it [soc.chim.it]

- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tandfonline.com [tandfonline.com]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. scribd.com [scribd.com]

- 18. ias.ac.in [ias.ac.in]

- 19. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 3,5-Diaryl-1,2,4-Oxadiazoles as Potent Inducers of Apoptosis in Cancer Therapeutics

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The selective induction of apoptosis in cancer cells remains a pivotal strategy in the development of novel oncologic therapeutics. This technical guide delves into the discovery and characterization of 3,5-diaryl-1,2,4-oxadiazoles as a promising class of small molecules capable of triggering programmed cell death. We will explore the chemical synthesis, mechanism of action, and the critical experimental methodologies used to validate their pro-apoptotic efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights into the evaluation of these compounds.

Introduction: The Rationale for Targeting Apoptosis

The circumvention of apoptosis is a hallmark of cancer, enabling malignant cells to proliferate uncontrollably and resist therapeutic interventions. Consequently, the development of agents that can reinstate this crucial cell death program is of paramount interest. The 1,2,4-oxadiazole scaffold, a five-membered heterocycle, has garnered significant attention in medicinal chemistry due to its favorable pharmacological properties, including its role as a bioisostere for ester and amide functionalities.[1][2] This guide focuses on the 3,5-diaryl-substituted 1,2,4-oxadiazoles, a subclass that has been identified as potent inducers of apoptosis through various screening and development efforts.[3]

Synthetic Chemistry of 3,5-Diaryl-1,2,4-Oxadiazoles

The synthesis of 3,5-diaryl-1,2,4-oxadiazole derivatives is typically achieved through a condensation reaction between an amidoxime and an aromatic acid chloride.[1][4] This versatile synthetic route allows for the introduction of a wide range of substituents on the two aryl rings, facilitating the exploration of structure-activity relationships (SAR).

General Synthetic Protocol:

A common and efficient method for the synthesis of 3,5-diaryl-1,2,4-oxadiazoles involves the following steps:[1][2]

-

Amidoxime Formation: An aromatic nitrile is reacted with hydroxylamine hydrochloride in a suitable solvent, such as ethanol, to yield the corresponding arylamidoxime.

-

Acylation and Cyclization: The arylamidoxime is then treated with a substituted aromatic acyl chloride in the presence of a base, like pyridine. This leads to the formation of an O-acyl amidoxime intermediate, which subsequently undergoes cyclization to form the 3,5-diaryl-1,2,4-oxadiazole ring.[1][2]

The stability of the resulting 3,5-diaryl-substituted derivatives is notably higher than their non-aromatic counterparts.[1]

Mechanism of Action: Unraveling the Pro-Apoptotic Pathway

The pro-apoptotic activity of 3,5-diaryl-1,2,4-oxadiazoles is multifaceted, involving the modulation of key cellular signaling pathways that govern cell survival and death.

Induction of Cell Cycle Arrest and Apoptosis

Several studies have demonstrated that 3,5-diaryl-1,2,4-oxadiazole derivatives can induce cell cycle arrest, often in the G1 phase, which is then followed by the induction of apoptosis.[5] This suggests that these compounds can interfere with the cell's proliferative machinery, creating a cellular state that is more permissive to programmed cell death.

Activation of Caspases

A critical step in the execution of apoptosis is the activation of a family of cysteine proteases known as caspases.[6] The 3,5-diaryl-1,2,4-oxadiazoles have been shown to activate key effector caspases, such as caspase-3.[7][8] The activation of caspase-3 leads to the cleavage of a multitude of cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis.[7]

Molecular Target Identification

Through the use of photoaffinity labeling, tail-interacting protein 47 (TIP47), an insulin-like growth factor-II receptor binding protein, has been identified as a molecular target for this class of compounds. Down-regulation of TIP47 in cancer cells using small interfering RNA (siRNA) has been shown to produce a similar apoptotic pathway profile as treatment with the 3,5-diaryl-oxadiazole compounds, suggesting that the interaction with TIP47 is a key event in their mechanism of action.[6]

Modulation of Key Apoptotic Regulators

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, with members that are either pro-apoptotic (e.g., Bax, Bak) or anti-apoptotic (e.g., Bcl-2, Bcl-XL).[9][10] While the direct interaction of 3,5-diaryl-1,2,4-oxadiazoles with Bcl-2 family members is still under investigation, their ability to induce apoptosis suggests a potential modulation of the balance between these pro- and anti-apoptotic proteins, ultimately favoring cell death.

The proposed signaling pathway for 3,5-diaryl-1,2,4-oxadiazole-induced apoptosis is depicted in the following diagram:

Caption: Proposed mechanism of 3,5-diaryl-1,2,4-oxadiazole-induced apoptosis.

Experimental Validation: Protocols and Data

The validation of 3,5-diaryl-1,2,4-oxadiazoles as apoptosis inducers relies on a battery of well-established in vitro assays. This section provides detailed protocols for key experiments and a summary of representative data.

Assessment of Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the 3,5-diaryl-1,2,4-oxadiazole derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[1]

-

Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Detection of Apoptosis: Annexin V/Propidium Iodide (PI) Staining

Annexin V/PI staining followed by flow cytometry is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Treat cells with the 3,5-diaryl-1,2,4-oxadiazole compound for the desired time. Harvest both adherent and floating cells.

-

Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[4]

Confirmation of Apoptotic Pathway Activation: Western Blotting for Caspase-3

Western blotting is a technique used to detect specific proteins in a sample. In this context, it is used to detect the cleavage and activation of caspase-3.

-

Protein Extraction: Treat cells with the test compound, harvest, and lyse the cells in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[12]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]

-